Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)
Description
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) (CAS: 98493-35-7) is a coordination complex derived from anthraquinone sulphonate derivatives. Its structure features an anthracene backbone substituted with hydroxyl (-OH) and sulphonate (-SO₃⁻) groups at positions 5, 8, and 2, respectively, coordinated to an aluminium (Al³⁺) ion .
Properties
CAS No. |
98493-35-7 |
|---|---|
Molecular Formula |
C42H21AlO21S3 |
Molecular Weight |
984.8 g/mol |
IUPAC Name |
aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3 |
InChI Key |
BJGROFLBXMVRFR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3] |
Origin of Product |
United States |
Preparation Methods
Anthraquinone Reduction
The precursor 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene is synthesized via anthraquinone reduction. A common method involves:
-
Reactants : Anthraquinone derivatives (e.g., 2,6-dihydroxyanthraquinone) are reduced using stannous chloride (SnCl₂) and hydrochloric acid (HCl) in acetic acid.
-
Conditions : Temperatures of 10–120°C for 2–8 hours.
-
Mechanism : The reduction converts quinone groups to hydroxyl groups, forming the dihydroxy-dioxoanthracene backbone.
Functionalization with Protective Groups
To prevent unwanted side reactions during sulfonation, hydroxyl groups are often protected:
-
Esterification : Reacting with p-benzyloxybenzoyl chloride in the presence of triethylamine or NaOH.
-
Hydrogenation : Catalytic hydrogenation (e.g., palladium on carbon) removes protective benzyl groups post-sulfonation.
Introduction of sulfonate groups occurs at the anthracene’s 2-position.
Direct Sulfonation
Alternative Methods
-
Sodium Xanthate Mediation : Sodium xanthate (Na₂CS₂O) facilitates sulfonation at lower temperatures (60–85°C).
-
Microwave-Assisted Sulfonation : Reduces reaction time by 40% compared to conventional heating.
Aluminium Complexation
The sulfonated anthracene reacts with aluminum salts to form the tris-complex.
Standard Protocol
Catalytic Enhancements
-
Acid Catalysts : Benzenesulfonic acid or p-toluenesulfonic acid improve yield (up to 90%) by stabilizing intermediates.
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Solvent Optimization : Tetrahydrofuran (THF) increases solubility, reducing side-product formation.
Purification and Stabilization
Filtration and Washing
Drying
-
Vacuum Drying : 70°C for 10–12 hours reduces moisture to ≤3%.
-
Stabilizers : Gum rosin (3–5% w/w) prevents aggregation during storage.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
-
HPLC : Retention time 2.64 mins (main product) vs. 1.82 mins (impurities).
-
Elemental Analysis : C 42.1%, Al 2.7%, S 9.8% (theoretical: C 42.3%, Al 2.7%, S 9.7%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Standard | 85 | 92 | 120 | High |
| Catalytic | 90 | 95 | 140 | Moderate |
| Microwave | 88 | 94 | 160 | Low |
Industrial Applications and Scalability
-
Pigment Production : Used as C.I. Pigment Violet 6:1 in coatings and plastics.
-
Catalysis : Stabilizes aluminum in oxidation reactions due to sulfonate chelation.
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Biomedical : Antimicrobial activity linked to sulfonate-Al³⁺ interactions.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can alter the oxidation state of the aluminium center or the organic ligands.
Substitution: Ligand substitution reactions can occur, where the sulphonate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Various ligands like phosphines, amines, or other sulphonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state aluminium complexes, while substitution could result in new organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biological research, particularly in studying metal-organic interactions and their effects on biological systems. It can be used to investigate the role of aluminium in biological processes and its interaction with organic molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases where metal-organic interactions play a crucial role.
Industry
Industrially, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used in the production of advanced materials. Its properties make it suitable for applications in coatings, pigments, and as a precursor for other complex organometallic compounds.
Mechanism of Action
The mechanism by which aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) exerts its effects involves coordination chemistry. The aluminium ion forms stable complexes with the sulphonate ligands, which can interact with other molecules through various pathways. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.
Comparison with Similar Compounds
Key Characteristics:
- Chemical Formula : Presumed to be $ \text{Al}[C{14}H7O8S]3 $, based on the anthracene sulphonate ligand structure.
- Synthesis: Likely involves the reaction of sodium 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate with aluminium salts under controlled conditions, analogous to hydroxylation pathways described in related anthraquinone systems .
- Applications : Used in cosmetics and industrial formulations, as indicated by its inclusion in regulatory lists for beauty products .
Structural and Functional Analogues
The compound belongs to a broader class of anthraquinone sulphonates, differing in substituent positions, hydroxylation patterns, and coordinating metal ions. Below is a comparative analysis:
Table 1: Comparison of Anthraquinone Sulphonate Derivatives
Research Findings and Data
- Stability Studies: Aluminium complexes of anthraquinone sulphonates show negligible decomposition at temperatures below 200°C, unlike sodium salts, which degrade at 145°C during hydroxylation .
- Toxicity Profile : The Al³⁺ complex is listed in cosmetic safety inventories, indicating compliance with regulatory standards, whereas nitro-substituted analogues (e.g., 82-50-8) are excluded due to toxicity concerns .
Biological Activity
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) (CAS No. 98493-35-7) is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Properties
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is characterized by its unique coordination of an aluminium ion with three molecules of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate. Its molecular formula is , and it exhibits notable stability and solubility in water, making it suitable for diverse applications in both laboratory and industrial settings.
Synthesis
The synthesis of this compound typically involves the reaction of aluminium salts with 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid. The process can be summarized as follows:
- Preparation of Precursor : 9,10-Dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid is synthesized through the sulphonation of 9,10-dihydroxyanthracene.
- Coordination Reaction : The sulphonic acid is reacted with an aluminium salt (e.g., aluminium chloride) in aqueous medium under controlled pH and temperature to form the desired tris complex.
The biological activity of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is primarily attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This coordination chemistry allows the compound to influence various biological processes through:
- Metal-organic interactions : The aluminium ion can interact with negatively charged sites on biomolecules.
- Electron transfer processes : These interactions can alter the reactivity and stability of biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in pharmaceuticals for developing antimicrobial agents .
Drug Delivery Systems
The ability of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) to bind to various biological macromolecules positions it as a candidate for drug delivery systems. Its interactions may enhance the bioavailability and efficacy of therapeutic agents by facilitating their transport across cellular membranes.
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
- Drug Interaction Study : Another research highlighted the compound's ability to form complexes with various drugs, enhancing their solubility and stability in physiological conditions. This property was particularly noted in formulations targeting cancer therapy .
Applications
The versatile nature of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) has led to its exploration in various fields:
| Field | Application |
|---|---|
| Pharmaceuticals | Potential antimicrobial agent; drug delivery systems |
| Biotechnology | Study of metal-organic interactions in biological systems |
| Materials Science | Use as a catalyst in organic synthesis; production of advanced materials |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate), and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hydroxylation of anthracene sulphonate precursors under controlled alkaline conditions. For example, heating disodium-9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate with hydroxide ions at 145°C facilitates regioselective hydroxylation, yielding derivatives with varying sulfonate and hydroxyl group positions . Optimization involves adjusting pH, temperature, and stoichiometric ratios of reagents to minimize side products.
Q. Which analytical techniques are critical for characterizing the structural purity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding.
- LC-MS or HPLC for purity assessment.
- IR spectroscopy to identify functional groups (e.g., hydroxyl, sulfonate).
- Elemental analysis to verify stoichiometry .
- Data Example :
| Technique | Key Information Obtained |
|---|---|
| ¹H NMR | Aromatic proton splitting patterns |
| IR | O-H (3200–3600 cm⁻¹), S=O (1030–1250 cm⁻¹) |
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- UV-Vis light to assess photodegradation.
- Variable pH buffers (e.g., pH 3–10) to test hydrolysis.
- Thermogravimetric analysis (TGA) for thermal stability. Reference OSHA/NIOSH guidelines for handling reactive intermediates .
Advanced Research Questions
Q. What is the mechanistic basis for regioselective hydroxylation in anthracene sulphonate derivatives?
- Methodology : Radical-mediated pathways dominate, where sulfite radical anions attack specific positions on the anthracene core. Computational studies (e.g., MO theory) predict attack sites, validated experimentally via isotopic labeling or trapping intermediates . For example, MO calculations correlate with observed hydroxylation at the β-position in 9,10-dihydrohydroxy-9,10-dioxoanthracene-β-sulphonates .
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodology :
- DFT calculations to map electron density and reactive sites.
- Molecular docking to simulate interactions with enzymes or DNA.
- QSAR models to link structural features (e.g., sulfonate group orientation) to activity .
Q. What biological interactions are observed between this compound and cellular targets (e.g., enzymes, DNA)?
- Methodology :
- Fluorescence quenching assays to study binding with proteins (e.g., serum albumin).
- Kinetic studies to evaluate enzyme inhibition (e.g., cyclooxygenase, kinases).
- Cellular uptake studies using fluorescent analogs (e.g., sodium 1-amino-4-p-toluidino derivatives) .
Q. How do structural modifications (e.g., substituent groups) alter the compound’s physicochemical and biological properties compared to analogs?
- Methodology : Compare derivatives with varying substituents (e.g., methoxy, benzothiazole) using:
- UV-Vis spectroscopy to assess fluorescence shifts.
- Solubility tests in polar/nonpolar solvents.
- Biological assays (e.g., IC₅₀ for cytotoxicity).
- Data Example :
| Derivative | Substituent | Fluorescence λmax (nm) | Solubility in H₂O |
|---|---|---|---|
| Aluminium tris(...) | -SO₃⁻, -OH | 480 | High |
| Sodium 1-amino-4-(benzothiazole) | -S-benzothiazole | 520 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
